molecular formula C25H20N2 B14580071 Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl- CAS No. 61077-87-0

Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl-

Cat. No.: B14580071
CAS No.: 61077-87-0
M. Wt: 348.4 g/mol
InChI Key: JZBDZKSDUWJIBK-UHFFFAOYSA-N
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Description

Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties . This compound, with its intricate structure, exhibits significant potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl- typically involves multi-step reactions. One common method includes the condensation of substituted anthranilonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone, followed by cyclization . This reaction can be carried out under refluxing conditions in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of quinoline derivatives often employs greener and more sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Cobalt oxide as a catalyst.

    Reduction: Hantzsch esters as stoichiometric reductants.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include various substituted quinolines, indoles, quinoxalines, and 3,4-dihydroisoquinolines .

Mechanism of Action

The mechanism of action of Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl- involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of oncogenic Ras by binding to its active site, thereby preventing its interaction with downstream signaling molecules . This inhibition can lead to the suppression of cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl- stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Properties

CAS No.

61077-87-0

Molecular Formula

C25H20N2

Molecular Weight

348.4 g/mol

IUPAC Name

3-ethyl-N-naphthalen-1-ylbenzo[h]quinolin-4-amine

InChI

InChI=1S/C25H20N2/c1-2-17-16-26-25-21-12-6-4-9-19(21)14-15-22(25)24(17)27-23-13-7-10-18-8-3-5-11-20(18)23/h3-16H,2H2,1H3,(H,26,27)

InChI Key

JZBDZKSDUWJIBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C(=C1NC3=CC=CC4=CC=CC=C43)C=CC5=CC=CC=C52

Origin of Product

United States

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